molecular formula C8H13NO4 B3267425 2-(Boc-amino)-2-propenoic acid CAS No. 45101-25-5

2-(Boc-amino)-2-propenoic acid

Cat. No.: B3267425
CAS No.: 45101-25-5
M. Wt: 187.19 g/mol
InChI Key: TYERFNHOKDPSQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-2-propenoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:

Amino acid+Boc2OBoc-protected amino acid\text{Amino acid} + \text{Boc}_2\text{O} \rightarrow \text{Boc-protected amino acid} Amino acid+Boc2​O→Boc-protected amino acid

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, is often carried out using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protective groups, coupling reactions, and deprotection steps . The use of automated systems increases the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-2-propenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the amino acid.

    Reduction: The corresponding amine.

    Substitution: Deprotected amino acid or amino acid with a different protective group.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-2-propenoic acid primarily involves the protection of the amino group. The Boc group is introduced to the amino acid to prevent unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amino group . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Boc-amino)-2-propenoic acid is unique due to its propenoic acid moiety, which provides additional reactivity compared to other Boc-protected amino acids. This unique structure allows for specific applications in organic synthesis where the propenoic acid functionality is required .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h1H2,2-4H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYERFNHOKDPSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Boc-amino)-2-propenoic acid
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Reactant of Route 6
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